molecular formula C24H26N2O3S B3534868 N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B3534868
M. Wt: 422.5 g/mol
InChI Key: YZGCUQXDBHDCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a chemical compound that has been subject to extensive research in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves the inhibition of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. It also inhibits the activity of certain proteins involved in the development and progression of cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases. It also has anti-cancer properties and has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has antimicrobial properties and has been shown to be effective against certain bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments is its specificity. The compound has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it useful in studying their function. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One of the main areas of focus is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and treatment regimen. Another area of focus is the development of new derivatives of the compound with improved bioavailability and reduced toxicity. Additionally, the compound has shown potential as an antimicrobial agent, and further studies are needed to determine its effectiveness against different types of microbial infections.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-15-9-12-21(18(4)13-15)25-24(27)20-11-10-17(3)23(14-20)30(28,29)26-22-8-6-7-16(2)19(22)5/h6-14,26H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGCUQXDBHDCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.